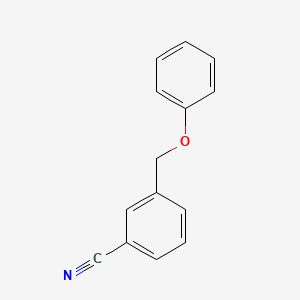

3-(Phenoxymethyl)benzonitrile

Overview

Description

3-(Phenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO. It belongs to the family of benzonitriles and is characterized by a phenoxymethyl group attached to a benzonitrile core. This compound is a white crystalline solid and is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Phenoxymethyl)benzonitrile involves the reaction of 3-bromomethylbenzonitrile with phenol in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 16 hours, after which it is poured into water and extracted with ethyl acetate. The organic extracts are then dried and evaporated to yield the desired product .

Industrial Production Methods: Industrial production of benzonitriles often involves the conversion of corresponding benzoic acids to their chlorides, followed by reaction with ammonia or amines. Another method includes the dehydration of benzamides using thionyl chloride in benzene or toluene .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)benzonitrile undergoes various chemical reactions including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids.

Scientific Research Applications

3-(Phenoxymethyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.

Industry: It is utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(Phenoxymethyl)benzonitrile exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.

Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group and is used in medical applications

Uniqueness: 3-(Phenoxymethyl)benzonitrile is unique due to its specific structure, which combines the properties of both phenoxymethyl and benzonitrile groups. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Biological Activity

3-(Phenoxymethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.

Chemical Structure and Synthesis

This compound is characterized by a phenoxy group attached to a benzonitrile moiety. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving phenolic compounds and benzonitriles.

Synthesis Overview:

- Starting Materials: Phenol derivatives and benzonitriles.

- Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate.

- Conditions: Reactions are typically carried out under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent. Research highlights its interaction with various biological targets, including enzymes and receptors.

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. For instance, studies have demonstrated that it can interact with the PD-1/PD-L1 signaling pathway, which is crucial in immune response regulation.

Key Findings:

- Inhibition of PD-1/PD-L1 Interaction: A synthesized derivative exhibited an IC50 value of 8.52 μM against PD-1/PD-L1 binding, indicating significant inhibitory potential .

- Enzyme Inhibition: Other studies suggest that similar compounds may inhibit poly(ADP-ribose) polymerase (PARP), impacting DNA repair mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Phenoxy group on benzonitrile | Potential inhibitor of PD-1/PD-L1 |

| 4-(Phenoxymethyl)benzonitrile | Additional phenyl group | Enhanced solubility and bioactivity |

| 2-(Phenoxymethyl)benzonitrile | Different position for the phenoxy group | Variations in biological activity |

Case Studies

Several case studies have investigated the biological effects of this compound and its derivatives:

-

Study on PD-1/PD-L1 Interaction:

- Researchers synthesized multiple derivatives to evaluate their inhibitory effects on PD-1/PD-L1 binding.

- The most effective derivative showed a potent IC50 value, suggesting it could serve as a lead compound for further drug development targeting immune checkpoint pathways.

- Cancer Cell Line Studies:

Q & A

Q. What are the optimal synthetic routes for 3-(Phenoxymethyl)benzonitrile, and how can reaction conditions be systematically optimized?

Basic Research Focus

The synthesis of benzonitrile derivatives often involves nucleophilic substitution or cross-coupling reactions. For this compound, a plausible route includes the reaction of 3-(chloromethyl)benzonitrile with phenol under basic conditions. Key optimization parameters include:

- Catalyst selection : Base catalysts (e.g., K₂CO₃) improve phenoxide ion formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side reactions.

Monitoring via TLC and adjusting stoichiometric ratios (e.g., phenol:chloromethyl precursor) minimizes byproducts like unreacted intermediates .

Advanced Research Focus

AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) can predict alternative pathways, such as Suzuki-Miyaura coupling using boronic ester intermediates. High-throughput experimentation (HTE) allows rapid screening of catalysts (e.g., Pd/C, Ni-based systems) and solvents. Kinetic studies via in-situ FT-IR or NMR help identify rate-limiting steps and optimize time-temperature profiles .

Q. How can spectroscopic and computational methods resolve contradictions in structural characterization data?

Basic Research Focus

Discrepancies in spectral data (e.g., NMR shifts, FT-IR peaks) often arise from conformational flexibility or solvent effects. For this compound:

- NMR analysis : Compare experimental H/C NMR with predicted spectra from DFT calculations (e.g., B3LYP/6-311++G(d,p)).

- UV-Vis : Validate experimental λmax against time-dependent DFT (TD-DFT) simulations to confirm electronic transitions.

- FT-IR/FT-Raman : Assign vibrational modes using potential energy distribution (PED) analysis .

Advanced Research Focus

Advanced reactivity descriptors (e.g., Fukui functions, ELF/LOL maps) identify nucleophilic/electrophilic sites, resolving ambiguities in reaction mechanisms. For example, discrepancies in UV-Vis absorption between experimental and theoretical data may arise from solvent polarity effects not accounted for in gas-phase DFT models. Incorporating solvent models (e.g., PCM, SMD) improves agreement .

Q. What computational strategies are effective for predicting the drug-likeness and material science applications of this compound?

Advanced Research Focus

- Drug-likeness : Use Lipinski’s Rule of Five and ADMET prediction tools (e.g., SwissADME) to assess bioavailability. For this compound, the nitrile group may affect metabolic stability, requiring in vitro CYP450 inhibition assays.

- Material Science : Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with OLED host materials. For example, derivatives like 4-(3-carbazolyl)benzonitrile show potential as TADF emitters due to charge-transfer excited states .

- Nonlinear Optics (NLO) : Hyperpolarizability (β) calculations via DFT predict NLO activity, relevant for photonic devices .

Q. How can binding interactions with biological or radical species be quantified experimentally?

Advanced Research Focus

- DPPH Radical Scavenging : Spectrophotometric titration (e.g., at 517 nm) determines binding constants (Kb) and free energy (ΔG) for interactions between this compound and radicals. Compare with analogs like 3-(ferrocenylmethylamino)benzonitrile, where electrostatic interactions dominate .

- Protein Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify affinity for targets like cytochrome P450 isoforms.

Q. What safety and handling protocols are critical for benzonitrile derivatives in laboratory settings?

Basic Research Focus

- Waste Management : Segregate nitrile-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal.

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to mitigate toxicity risks (e.g., H313/H333 hazards) .

- Storage : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the nitrile group.

Q. How do substituent effects influence the physicochemical properties of this compound?

Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Nitrile and phenoxymethyl groups reduce electron density, lowering HOMO-LUMO gaps (2.5–3.5 eV via DFT), which correlates with redox stability.

- Solubility : LogP calculations (e.g., XLogP3) predict hydrophobicity, guiding solvent selection for crystallization.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (>200°C for most benzonitriles) .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

Basic Research Focus

Properties

IUPAC Name |

3-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLIXBSUZNVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481144 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-72-0 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.